molecular formula C10H7BrO2S B1266342 Benzo[b]thiophene-3-aceticacid, 5-bromo- CAS No. 17266-45-4

Benzo[b]thiophene-3-aceticacid, 5-bromo-

Cat. No.: B1266342
CAS No.: 17266-45-4
M. Wt: 271.13 g/mol
InChI Key: ZCOAKUJOOQOKHY-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-3-aceticacid, 5-bromo- is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a bromine atom at the 5-position and an acetic acid group at the 3-position makes this compound unique. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

Benzo(b)thiophene-3-acetic acid, 5-bromo- plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways . The interaction between Benzo(b)thiophene-3-acetic acid, 5-bromo- and these kinases involves the binding of the compound to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can lead to alterations in cell signaling and subsequent cellular responses.

Cellular Effects

The effects of Benzo(b)thiophene-3-acetic acid, 5-bromo- on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of kinases by Benzo(b)thiophene-3-acetic acid, 5-bromo- can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

The molecular mechanism of action of Benzo(b)thiophene-3-acetic acid, 5-bromo- involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of kinases, preventing their catalytic activity . This inhibition disrupts the phosphorylation of downstream targets, leading to alterations in cell signaling pathways. Furthermore, Benzo(b)thiophene-3-acetic acid, 5-bromo- can modulate gene expression by affecting transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzo(b)thiophene-3-acetic acid, 5-bromo- have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that Benzo(b)thiophene-3-acetic acid, 5-bromo- is relatively stable under physiological conditions, but its degradation products can also exhibit biological activity. Long-term exposure to this compound can lead to sustained inhibition of kinases and prolonged alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of Benzo(b)thiophene-3-acetic acid, 5-bromo- vary with different dosages in animal models. At low doses, this compound can effectively inhibit kinases and modulate cellular processes without causing significant toxicity . At higher doses, Benzo(b)thiophene-3-acetic acid, 5-bromo- can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the biological activity of the compound increases with dosage up to a certain point, beyond which adverse effects become more pronounced.

Metabolic Pathways

Benzo(b)thiophene-3-acetic acid, 5-bromo- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. The metabolic flux of Benzo(b)thiophene-3-acetic acid, 5-bromo- can influence the levels of metabolites and the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of Benzo(b)thiophene-3-acetic acid, 5-bromo- within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of Benzo(b)thiophene-3-acetic acid, 5-bromo- can affect its biological activity and interactions with biomolecules.

Subcellular Localization

The subcellular localization of Benzo(b)thiophene-3-acetic acid, 5-bromo- is critical for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of Benzo(b)thiophene-3-acetic acid, 5-bromo- within the cell can influence its interactions with enzymes, proteins, and other biomolecules, thereby modulating its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(b)thiophene-3-acetic acid, 5-bromo- can be achieved through several methods. One common method involves the bromination of benzo(b)thiophene-3-acetic acid. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .

Another method involves the use of aryne intermediates. This approach involves the reaction of o-silylaryl triflates with alkynyl sulfides to form the benzothiophene skeleton, followed by bromination .

Industrial Production Methods

Industrial production of benzo(b)thiophene-3-acetic acid, 5-bromo- typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, resulting in efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-3-aceticacid, 5-bromo- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, ether, and dry conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, and polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromine atom and the acetic acid group in benzo(b)thiophene-3-acetic acid, 5-bromo- makes it unique. This combination of functional groups allows for specific chemical reactions and biological activities that are not observed in similar compounds. Its unique structure makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(5-bromo-1-benzothiophen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2S/c11-7-1-2-9-8(4-7)6(5-14-9)3-10(12)13/h1-2,4-5H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOAKUJOOQOKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169365
Record name Benzo(b)thiophene-3-acetic acid, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17266-45-4
Record name Benzo(b)thiophene-3-acetic acid, 5-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017266454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene-3-acetic acid, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-bromo-1-benzothiophen-3-yl)acetic acid
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